molecular formula C17H20N2O6 B554469 (R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate CAS No. 4467-55-4

(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate

Cat. No. B554469
CAS RN: 4467-55-4
M. Wt: 348.3 g/mol
InChI Key: MFAOBGXYLNLLJE-OAHLLOKOSA-N
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Description

“®-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate” is a complex organic compound . It is a derivative of leucine .


Synthesis Analysis

The synthesis of similar compounds often involves the use of α-amino acid-derived chiral components such as aldehydes and -iso-α cyanoacetates, in a sequential Ugi reaction/cyclization two-step strategy . This opens the door to the synthesis of structurally distinct scaffolds, characterized by the presence of L-Ala and/or L-Phe-derived side chains .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzyloxy carbonyl group is a significant component of the molecule .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring . The attached atoms are in a high oxidation state, and their reduction converts these electron-withdrawing functions into electron-donating amino and alkyl groups .

Scientific Research Applications

Coupling Agent Synthesis

(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate plays a crucial role in the synthesis of heterobifunctional coupling agents. These agents are vital for chemoselective conjugation of proteins and enzymes, a fundamental process in bioconjugation chemistry. Reddy et al. (2005) developed an efficient synthesis protocol for a heterobifunctional coupling agent, starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid and achieving high purity and yield through a seven-step process (Reddy et al., 2005).

Chemical Synthesis and Biological Evaluation

The compound's structure has similarities with compounds used in the synthesis and biological evaluation of flavors with modifying properties. Arthur et al. (2015) conducted a comprehensive toxicological evaluation of structurally related flavors to assess their safety for food and beverage applications. These compounds, like (R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate, exhibited minimal oxidative metabolism and rapid elimination in rat pharmacokinetic studies (Arthur et al., 2015).

Synthesis of Analogs and Derivatives

The compound is also structurally related to various synthesized analogs and derivatives used for different scientific applications. For instance, Kubyshkin et al. (2009) synthesized a conformationally rigid analogue of 2-aminoadipic acid, starting from dimethyl rac-2,5-dibromohexanedioate, which involved the creation of an 8-azabicyclo[3.2.1]octane skeleton (Kubyshkin et al., 2009).

Safety And Hazards

While specific safety and hazard information for this compound is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for this compound could involve its use in the synthesis of small-molecule PPI modulators . These compounds have begun to gain attention as viable targets for therapeutic intervention . In particular, the targeting of protein-protein interactions relevant to cancer is of fundamental importance .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-11(2)15(16(22)25-19-13(20)8-9-14(19)21)18-17(23)24-10-12-6-4-3-5-7-12/h3-7,11,15H,8-10H2,1-2H3,(H,18,23)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAOBGXYLNLLJE-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357447
Record name Z-D-VAL-OSU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate

CAS RN

4467-55-4
Record name Z-D-VAL-OSU
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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